Bolton Hunter-cholecystokinin nonapeptide is classified as a peptide hormone. It is identified by its Chemical Abstracts Service number 117829-67-1 and has a molecular formula of C55H74N14O17S2, with a molecular weight of 1267.39 g/mol . The compound is often used in research settings to investigate the binding characteristics and physiological effects of cholecystokinin on its receptors.
The synthesis of Bolton Hunter-cholecystokinin nonapeptide typically involves several key steps:
Technical parameters such as temperature, pH, and reaction time are critical during synthesis to ensure proper folding and functionality of the peptide.
The molecular structure of Bolton Hunter-cholecystokinin nonapeptide consists of a sequence of amino acids that includes various functional groups essential for its biological activity. Key features include:
The three-dimensional conformation is crucial for its interaction with cholecystokinin receptors, influencing its binding affinity and efficacy .
Bolton Hunter-cholecystokinin nonapeptide participates in several chemical reactions:
These reactions are essential for understanding both the pharmacodynamics and pharmacokinetics of Bolton Hunter-cholecystokinin nonapeptide.
The mechanism of action for Bolton Hunter-cholecystokinin nonapeptide primarily involves its interaction with cholecystokinin receptors:
Studies have shown that specific amino acid residues within Bolton Hunter-cholecystokinin nonapeptide are critical for optimal receptor interaction and signal transduction efficacy.
Bolton Hunter-cholecystokinin nonapeptide has several scientific applications:
The Bolton hunter-cholecystokinin nonapeptide represents a biochemically engineered variant of the endogenous cholecystokinin peptide family, characterized by its covalent conjugation to the Bolton Hunter reagent (N-succinimidyl 3-(4-hydroxy-5-[125I]iodophenyl)propionate). This conjugation facilitates radiolabeling applications while preserving the peptide’s intrinsic bioactivity. The primary structure of the core nonapeptide corresponds to the C-terminal fragment of cholecystokinin (CCK-33), specifically encompassing residues 31-39. Its molecular formula is C~55~H~74~N~14~O~17~S~2~, with a molecular weight of 1,267.4 g/mol .
The amino acid sequence is defined as:H-Asp-Tyr(SO~3~H)-Met-Gly-Trp-Met-Asp-Phe-NH~2~Critical modifications include:
Table 1: Primary Structural Features of Bolton Hunter-Cholecystokinin Nonapeptide
| Structural Element | Residue Position | Chemical Property | Functional Role | 
|---|---|---|---|
| N-terminal Aspartate | 1 | Acidic, hydrophilic | Charge modulation | 
| Tyrosine-O-sulfate | 2 | Sulfated aromatic | Receptor binding specificity | 
| Methionine | 3, 6 | Hydrophobic, sulfur-containing | Structural flexibility | 
| Tryptophan | 5 | Aromatic, indole ring | Receptor docking | 
| C-terminal Phenylalanine-amide | 9 | Amidated aromatic | Protease resistance, affinity enhancement | 
Secondary structural analysis reveals a β-turn motif between residues Gly~4~ and Met~6~, stabilized by hydrogen bonding. The Bolton Hunter moiety (3-(4-hydroxyphenyl)propionyl) attaches to the N-terminal aspartate, introducing a hydrophobic arm that influences tertiary folding without disrupting the bioactive C-terminal domain. This modification shifts the isoelectric point (pI) to 4.2 and enhances solubility in organic solvents for radiolabeling [5].
The endogenous biosynthesis of cholecystokinin initiates with a 115-amino-acid preprohormone, which undergoes proteolytic processing to yield bioactive isoforms. The nonapeptide (CCK-9) is generated via sequential enzymatic cleavages:
Table 2: Post-Translational Modifications in CCK Nonapeptide Maturation
| Modification Step | Enzyme(s) | Subcellular Location | Functional Consequence | 
|---|---|---|---|
| Signal peptide cleavage | Signal peptidase complex | Endoplasmic reticulum | Releases immature procholecystokinin | 
| Exoproteolytic trimming | Carboxypeptidase E | Secretory vesicles | Exposes glycine residue for amidation | 
| C-terminal amidation | Peptidylglycine α-amidating monooxygenase | Secretory vesicles | Stabilizes C-terminus against degradation | 
| Tyrosine O-sulfation | Tyrosylprotein sulfotransferase | trans-Golgi network | Enhances CCK-A receptor affinity 100-fold | 
Synthetic production of Bolton hunter-cholecystokinin nonapeptide employs Solid-Phase Peptide Synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry:
Post-synthesis modifications include:
Cholecystokinin octapeptide (CCK-8; Asp-Tyr(SO~3~H)-Met-Gly-Trp-Met-Asp-Phe-NH~2~) and nonapeptide (CCK-9; Asp-Tyr(SO~3~H)-Met-Gly-Trp-Met-Asp-Phe-Arg-NH~2~) exhibit distinct biophysical and receptor-binding profiles despite shared core sequences:
Table 3: Structural and Functional Comparison of CCK-8 and CCK-9 Isoforms
| Property | Bolton Hunter-CCK-8 | Bolton Hunter-CCK-9 | 
|---|---|---|
| Molecular weight | ~1,415 g/mol [5] | 1,267.4 g/mol | 
| Dissociation constant (K~d~) | 1 nM (guinea pig cortex) [2] | 0.8 nM (pancreatic acini) | 
| Receptor subtype specificity | CCK-B > CCK-A [2] | CCK-A > CCK-B [4] | 
| Association rate (k~on~) | 0.58 × 10⁸ min⁻¹M⁻¹ [2] | 1.2 × 10⁸ min⁻¹M⁻¹ | 
| Thermal stability (t~1/2~ at 37°C) | 45 min [2] | 78 min | 
Structural disparities critically influence function:
Radioligand studies demonstrate divergent binding thermodynamics:
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7